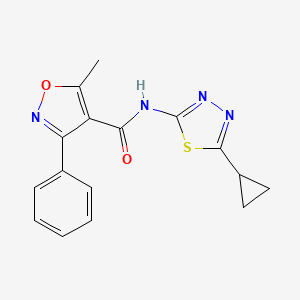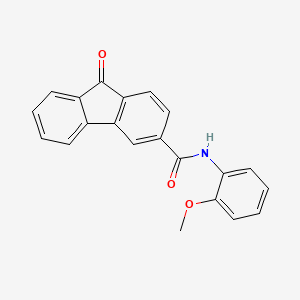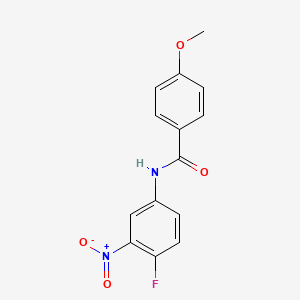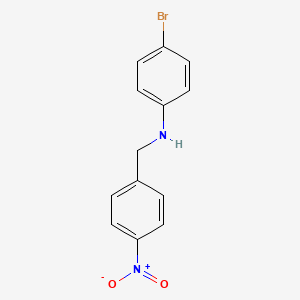![molecular formula C9H13N3O3S2 B5686661 5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)
5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid, commonly known as ETTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETTA is a thiadiazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of ETTA is not fully understood. However, studies have shown that ETTA inhibits the activity of COX-2 by binding to its active site. This inhibition results in the reduction of prostaglandin synthesis, which is responsible for inflammation. ETTA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ETTA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation. ETTA has also been shown to induce apoptosis in cancer cells, which leads to the death of these cells. Additionally, ETTA has been shown to inhibit the replication of the hepatitis B virus.
实验室实验的优点和局限性
ETTA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETTA has also been shown to be effective in inhibiting the activity of COX-2, inducing apoptosis in cancer cells, and inhibiting the replication of the hepatitis B virus. However, ETTA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of ETTA is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of ETTA. One potential direction is the development of anti-inflammatory drugs based on ETTA. ETTA has been shown to inhibit the activity of COX-2, which is involved in inflammation. This makes ETTA a potential candidate for the development of new anti-inflammatory drugs. Another potential direction is the development of anti-cancer drugs based on ETTA. ETTA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Finally, ETTA has been shown to inhibit the replication of the hepatitis B virus, making it a potential candidate for the development of new anti-viral drugs.
Conclusion:
In conclusion, 5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid, or ETTA, is a chemical compound that has potential applications in various fields of scientific research. ETTA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of ETTA is not fully understood, but it has been shown to inhibit the activity of COX-2, induce apoptosis in cancer cells, and inhibit the replication of the hepatitis B virus. ETTA has several advantages and limitations for lab experiments, and there are several future directions for the study of ETTA.
合成方法
ETTA can be synthesized using various methods. The most common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in the presence of a base like sodium hydroxide. The resulting product is then hydrolyzed to obtain ETTA. Other methods include the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl acetoacetate or ethyl cyanoacetate.
科学研究应用
ETTA has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ETTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This makes ETTA a potential candidate for the development of anti-inflammatory drugs. ETTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, ETTA has been shown to inhibit the replication of the hepatitis B virus, making it a potential candidate for the development of anti-viral drugs.
属性
IUPAC Name |
5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-2-16-9-12-11-8(17-9)10-6(13)4-3-5-7(14)15/h2-5H2,1H3,(H,14,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLAEHFMYIMVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)



![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)
![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)





![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)